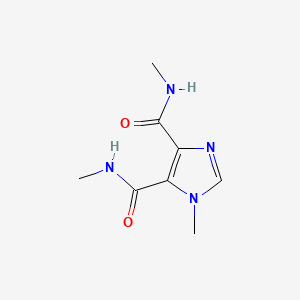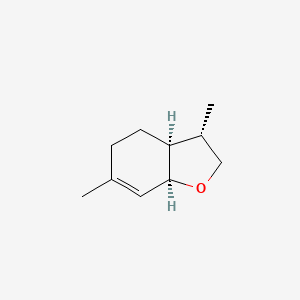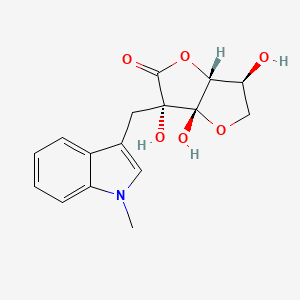
3'-Hydroxydiclofenac
Vue d'ensemble
Description
3’-Hydroxydiclofenac is an organochlorine compound and a metabolite of diclofenac. It is characterized by the presence of a hydroxyl group at the 3’ position of the diclofenac molecule. The chemical formula of 3’-Hydroxydiclofenac is C14H11Cl2NO3, and it has a molecular weight of 312.15 g/mol . This compound is known for its role as a drug metabolite and has been studied for its biological and chemical properties.
Applications De Recherche Scientifique
3’-Hydroxydiclofenac has diverse applications in scientific research:
Chemistry: It is used to study the metabolic pathways of diclofenac and other related compounds.
Biology: Research on its role as a drug metabolite helps in understanding the pharmacokinetics and pharmacodynamics of diclofenac.
Medicine: Studies on its biological activity contribute to the development of safer and more effective anti-inflammatory drugs.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs
Mécanisme D'action
Target of Action
3’-Hydroxydiclofenac is a metabolite of Diclofenac , a non-steroidal anti-inflammatory drug (NSAID). The primary targets of 3’-Hydroxydiclofenac are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
3’-Hydroxydiclofenac, like Diclofenac, inhibits COX-1 and COX-2 . This inhibition results in a decrease in the production of PGs . The reduction in PGs leads to a decrease in inflammation and pain signaling, which is the common mechanism linking each effect of 3’-Hydroxydiclofenac .
Biochemical Pathways
The biochemical pathway affected by 3’-Hydroxydiclofenac involves the synthesis of PGs . By inhibiting COX-1 and COX-2, 3’-Hydroxydiclofenac reduces the production of PGs . This leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of 3’-Hydroxydiclofenac are similar to those of Diclofenac . When given orally, Diclofenac is rapidly and completely absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Diclofenac binds extensively to plasma albumin , and it is reasonable to assume that 3’-Hydroxydiclofenac would have similar properties.
Result of Action
The result of 3’-Hydroxydiclofenac’s action is a decrease in inflammation and pain signaling . This is due to its inhibition of COX-1 and COX-2, leading to a reduction in the production of PGs . PGs sensitize afferent nerves and potentiate the action of bradykinin in inducing pain . Therefore, by reducing the levels of PGs, 3’-Hydroxydiclofenac helps to alleviate pain and inflammation .
Analyse Biochimique
Biochemical Properties
3’-Hydroxydiclofenac plays a significant role in biochemical reactions, particularly in the metabolism of diclofenac. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is cytochrome P450 2C9 (CYP2C9), which hydroxylates diclofenac to produce 3’-Hydroxydiclofenac . This interaction is crucial for the detoxification and elimination of diclofenac from the body. Additionally, 3’-Hydroxydiclofenac can interact with other cytochrome P450 enzymes, such as CYP3A4, CYP2C8, and CYP2C19, albeit to a lesser extent .
Cellular Effects
3’-Hydroxydiclofenac influences various cellular processes and functions. It has been shown to affect hepatocytes, the primary cells in the liver responsible for drug metabolism. The compound can induce hepatotoxicity by disrupting cellular metabolism and causing oxidative stress . This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Hydroxydiclofenac can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 3’-Hydroxydiclofenac involves its interaction with various biomolecules. At the molecular level, it binds to and inhibits the activity of COX enzymes, particularly COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 3’-Hydroxydiclofenac can interact with other enzymes involved in drug metabolism, such as CYP2C9, leading to its own metabolism and elimination . These interactions highlight the compound’s role in modulating enzyme activity and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxydiclofenac can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3’-Hydroxydiclofenac can undergo further metabolism, leading to the formation of secondary metabolites . These metabolites can have varying effects on cellular processes, depending on their stability and reactivity. Long-term exposure to 3’-Hydroxydiclofenac can result in cumulative effects on cellular function, including potential hepatotoxicity and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 3’-Hydroxydiclofenac can vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and analgesic effects by inhibiting COX enzymes . At higher doses, it can induce toxic effects, particularly in the liver. Studies have shown that high doses of 3’-Hydroxydiclofenac can lead to hepatotoxicity, characterized by liver cell damage and impaired liver function . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
3’-Hydroxydiclofenac is involved in several metabolic pathways, primarily those related to the metabolism of diclofenac. The compound is formed through the hydroxylation of diclofenac by CYP2C9 . It can also undergo further metabolism by other cytochrome P450 enzymes, leading to the formation of secondary metabolites . These metabolic pathways are crucial for the detoxification and elimination of diclofenac and its metabolites from the body. Additionally, 3’-Hydroxydiclofenac can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 3’-Hydroxydiclofenac within cells and tissues are essential for understanding its pharmacokinetics. The compound is transported across cell membranes by various transporters and binding proteins . Once inside the cells, it can accumulate in specific tissues, particularly the liver, where it undergoes further metabolism . The distribution of 3’-Hydroxydiclofenac is influenced by factors such as blood flow, tissue binding, and membrane permeability . These factors determine the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 3’-Hydroxydiclofenac is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 3’-Hydroxydiclofenac to these compartments. Once localized, the compound can exert its effects on enzyme activity, gene expression, and cellular metabolism . Understanding the subcellular localization of 3’-Hydroxydiclofenac is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-Hydroxydiclofenac can be synthesized through the hydroxylation of diclofenac. This process typically involves the use of cytochrome P450 enzymes, particularly CYP2C9, which catalyze the hydroxylation reaction . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.
Industrial Production Methods: In an industrial setting, the production of 3’-Hydroxydiclofenac may involve microbial biotransformation processes. Microorganisms capable of expressing cytochrome P450 enzymes can be used to convert diclofenac to its hydroxylated form. This method is advantageous due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Hydroxydiclofenac undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Diclofenac.
Substitution: Various substituted diclofenac derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
- 4’-Hydroxydiclofenac
- 5-Hydroxydiclofenac
- 3’-Hydroxy-4’-methoxydiclofenac
Comparison: 3’-Hydroxydiclofenac is unique due to its specific hydroxylation at the 3’ position, which influences its metabolic stability and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency .
Propriétés
IUPAC Name |
2-[2-(2,6-dichloro-3-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-11(18)13(16)14(9)17-10-4-2-1-3-8(10)7-12(19)20/h1-6,17-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJZSYXUWYJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC(=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219060 | |
| Record name | 3'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69002-85-3 | |
| Record name | 3′-Hydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8489I2R79K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Hydroxydiclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3'-hydroxydiclofenac formed in the body?
A1: this compound is a major metabolite of diclofenac, generated through metabolic pathways primarily involving cytochrome P450 enzymes. Research suggests that this compound can be formed directly from diclofenac or indirectly via 4'-hydroxydiclofenac as an intermediate. []
Q2: Does the presence of liver disease impact the pharmacokinetics of this compound?
A2: Studies indicate that while chronic active hepatitis doesn't significantly affect the pharmacokinetics of this compound, alcoholic cirrhosis leads to significant alterations. Specifically, individuals with alcoholic cirrhosis exhibit no significant difference in this compound pharmacokinetics compared to healthy individuals or those with hepatitis. []
Q3: Can animal models accurately reflect the formation of this compound observed in humans?
A3: Humanized chimeric mice, specifically the TK-NOG strain with humanized livers, have shown the capability to generate this compound after diclofenac administration. This model exhibited a delayed peak concentration and longer half-life of this compound compared to other metabolites, mimicking observations in humans. [] This suggests that humanized chimeric mice could serve as a valuable tool for studying diclofenac metabolism, particularly for metabolites like this compound that are relevant to human responses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)



![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)


![3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate](/img/structure/B1210893.png)
